molecular formula C9H12BrCl2N B12301377 2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride

2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride

Cat. No.: B12301377
M. Wt: 285.00 g/mol
InChI Key: MQZRVYUUMHFBGR-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClN·HCl It is a derivative of phenylpropanamine, characterized by the presence of bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride typically involves the following steps:

    Halogenation: The starting material, 3-bromo-4-chlorobenzene, undergoes halogenation to introduce the bromine and chlorine atoms on the phenyl ring.

    Amination: The halogenated benzene is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to form the amine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of substituted phenylpropanamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)propan-2-amine hydrochloride
  • 2-(4-Chlorophenyl)propan-2-amine hydrochloride
  • 2-(3-Bromo-4-methylphenyl)propan-2-amine hydrochloride

Uniqueness

2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual halogenation can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C9H12BrCl2N

Molecular Weight

285.00 g/mol

IUPAC Name

2-(3-bromo-4-chlorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11BrClN.ClH/c1-9(2,12)6-3-4-8(11)7(10)5-6;/h3-5H,12H2,1-2H3;1H

InChI Key

MQZRVYUUMHFBGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)Br)N.Cl

Origin of Product

United States

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